9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-
CAS No.: 69093-18-1
Cat. No.: VC17585122
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69093-18-1 |
|---|---|
| Molecular Formula | C17H16N2O4 |
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | 1-amino-4,8-dihydroxy-5-(propan-2-ylamino)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C17H16N2O4/c1-7(2)19-9-4-6-11(21)15-13(9)17(23)14-10(20)5-3-8(18)12(14)16(15)22/h3-7,19-21H,18H2,1-2H3 |
| Standard InChI Key | DAHSRRGMYJJGTF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N |
Introduction
9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- is a complex organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features a unique combination of functional groups, including amino and hydroxy groups, which contribute to its reactivity and potential applications in various scientific fields .
Key Characteristics:
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Molecular Formula: C17H16N2O4
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Molecular Weight: Approximately 312.326 g/mol
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CAS Number: 69093-18-1
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InChI Key: DAHSRRGMYJJGTF-UHFFFAOYSA-N
Reactivity Features:
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Nucleophilic Substitutions: The amino group can participate in forming amides or other derivatives.
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Electrophilic Aromatic Substitutions: Possible due to the electron-rich nature of the compound.
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Oxidation and Esterification: Hydroxyl groups can undergo these reactions.
Synthesis Methods
The synthesis of 9,10-Anthracenedione derivatives typically involves multi-step reactions starting from anthracene or its derivatives. These methods often require careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products.
Example Synthesis Method:
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Starting Material: 9-Anthraceneboronic acid
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Process: Stirring in an organic solvent with an alkali for several hours
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Yield: Up to 94.5% purity
Biological Activities and Applications
Research indicates that compounds related to 9,10-Anthracenedione exhibit significant biological activities, including potential antitumor properties. The presence of hydroxyl and amino groups enhances their interaction with biological targets, making them candidates for further pharmacological studies.
Biological Activities:
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Antitumor Properties: Induce apoptosis in cancer cells.
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Antibacterial Properties: Potential applications in antimicrobial therapies.
Analytical Techniques
9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods. This technique is useful for separation and isolation of the compound and its impurities .
HPLC Conditions:
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Column: Newcrom R1
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Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)
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Application: Suitable for pharmacokinetics and preparative separation
Comparison with Similar Compounds
Several compounds share structural similarities with 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-. These include other anthraquinone derivatives with varying functional groups.
Similar Compounds:
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